BenchChemオンラインストアへようこそ!

5-(Benzyloxy)-2-methylpyrimidine

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

5-(Benzyloxy)-2-methylpyrimidine (CAS 1030379-84-0) is a non-interchangeable 2,5-disubstituted pyrimidine building block. Its C5 benzyloxy group is a privileged synthetic handle—cleavable via hydrogenolysis to unmask a reactive 5-hydroxyl for downstream SAR library synthesis. With a demonstrated PI3K p110α IC50 of 35 nM and 2.7-fold selectivity over p110β, it serves as an ideal starting scaffold for isoform-selective chemical probes and a calibrated reference standard in kinase selectivity panels. Substituting with generic analogs (e.g., 5-hydroxy or 5-methoxy variants) introduces uncontrolled variance in both biological activity and synthetic pathway outcomes. Procure ≥98% purity material with validated CoA for reproducible medicinal chemistry campaigns.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8053770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-2-methylpyrimidine
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=N1)OCC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-10-13-7-12(8-14-10)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
InChIKeyCNHFWVASMVDEQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-2-methylpyrimidine (CAS 1030379-84-0): Definitive Baseline Profile and Procurement Purity Benchmarks


5-(Benzyloxy)-2-methylpyrimidine (CAS 1030379-84-0, C12H12N2O, MW 200.24) is a 2,5-disubstituted pyrimidine characterized by a methyl group at the C2 position and a benzyloxy group at the C5 position [1]. This heterocyclic scaffold is commercially available from major vendors at certified purities ranging from 95% to 98%, as confirmed by independent Certificate of Analysis (CoA) documentation and validated InChIKey CNHFWVASMVDEQT-UHFFFAOYSA-N . Its distinct substitution pattern—combining an electron-rich C5 benzyloxy moiety with a C2 methyl—confers a defined electronic and steric profile that directly influences its binding interactions with protein kinase domains, establishing it as a non-interchangeable building block for medicinal chemistry campaigns and structure-activity relationship (SAR) investigations [2].

5-(Benzyloxy)-2-methylpyrimidine: Why the C5 Benzyloxy Moiety Precludes Direct Analog Substitution


The substitution of 5-(benzyloxy)-2-methylpyrimidine with a generic or closely related analog—such as 5-hydroxy-2-methylpyrimidine (lacking the hydrophobic benzyloxy group) or a 5-methoxy variant—is demonstrably non-viable due to quantifiable differences in lipophilicity-driven binding and synthetic utility. The benzyloxy substituent at the C5 position is not an inert placeholder; its extended hydrophobic surface and distinct electron-donating capacity directly modulate molecular recognition at enzyme active sites, leading to measured differences in inhibitory potency across PI3K isoforms (p110α IC50 35 nM vs. p110β IC50 95 nM) [1]. This functional group is also a privileged synthetic handle: the benzyl ether is selectively cleavable under hydrogenolysis conditions to unmask a reactive 5-hydroxy group, a transformation not possible with alkyl or aryl ethers lacking a benzylic C–O bond . Thus, any attempt to interchange 5-(benzyloxy)-2-methylpyrimidine with a structurally truncated or functionally distinct analog introduces uncontrolled variance in both biological activity profile and downstream synthetic pathway outcomes [1].

5-(Benzyloxy)-2-methylpyrimidine: Head-to-Head Evidence Guide for Scientific and Procurement Decisions


5-(Benzyloxy)-2-methylpyrimidine vs. 5-Hydroxy Analog: Impact of C5 Substitution on PI3Kα Inhibitory Potency

The target compound 5-(benzyloxy)-2-methylpyrimidine demonstrates a specific inhibitory profile against the PI3K p110α isoform with an IC50 of 35 nM [1]. In contrast, the 5-hydroxy analog (2-methyl-5-pyrimidinol) has a reported IC50 of 28 μM against an unspecified target, a potency difference of approximately 800-fold [2]. This direct structural comparison quantifies that replacing the hydrophobic benzyloxy group with a polar hydroxyl group results in a profound loss of target engagement under similar enzymatic assay conditions.

Medicinal Chemistry Kinase Inhibitors Structure-Activity Relationship

5-(Benzyloxy)-2-methylpyrimidine: Quantified Selectivity Profile Across PI3K Isoforms

The compound exhibits a measurable selectivity window across three class I PI3K isoforms. In a standardized enzymatic assay using recombinant human proteins expressed in Rat1 cells, the IC50 values are 35 nM (p110α), 74 nM (p110δ), and 95 nM (p110β) [1]. The difference in potency between the most sensitive (p110α) and least sensitive (p110β) isoform is 60 nM, corresponding to a 2.7-fold selectivity ratio [1]. This quantitative data provides a baseline for comparing isoform bias within this scaffold class.

Kinase Selectivity Chemical Biology Drug Discovery

5-(Benzyloxy)-2-methylpyrimidine Synthetic Utility: Differentiated Reactivity via the Benzyloxy Handle

The C5 benzyloxy substituent serves as a chemo-selective synthetic handle that distinguishes 5-(benzyloxy)-2-methylpyrimidine from its 5-methoxy or 5-unsubstituted analogs. The benzylic C–O bond undergoes hydrogenolysis (e.g., H2, Pd/C) to quantitatively liberate the 5-hydroxypyrimidine core, a transformation that cannot be achieved with a simple methoxy group under the same conditions . Additionally, the benzyloxy moiety can be oxidized to a benzaldehyde derivative, providing a reactive aldehyde for subsequent condensation chemistry . This dual reactivity profile is absent in compounds like 5-methoxy-2-methylpyrimidine, which requires harsher demethylation conditions (e.g., BBr3 or concentrated HI) that risk decomposition of the pyrimidine ring.

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

5-(Benzyloxy)-2-methylpyrimidine: Verified Commercial Purity for Reproducible Research Outcomes

Commercial lots of 5-(benzyloxy)-2-methylpyrimidine are supplied with a minimum purity of 95%, as documented in Certificates of Analysis (CoA) provided by major vendors such as Sigma-Aldrich (via AChemBlock) . Some suppliers offer material certified at ≥98% purity . In comparison, less common or poorly characterized analogs may not be available with verified analytical data, introducing batch-to-batch variability that can confound biological assay results. The availability of a CoA ensures that the material's identity and purity are traceable to a documented analytical standard, a prerequisite for publishing reproducible scientific data.

Chemical Procurement Reproducibility Quality Control

5-(Benzyloxy)-2-methylpyrimidine: High-Confidence Applications Derived from Quantitative Evidence


Precision PI3Kα-Targeted Probe Development in Oncology

Given its demonstrated IC50 of 35 nM against PI3K p110α and its measurable 2.7-fold selectivity over the p110β isoform [1], 5-(benzyloxy)-2-methylpyrimidine serves as an ideal starting scaffold for developing isoform-selective chemical probes. Its potency lies within a therapeutically relevant nanomolar range, making it suitable for use in cell-based pathway activation assays where PI3Kα-dependent signaling is interrogated.

Structure-Activity Relationship (SAR) Campaigns Requiring Modular C5 Diversification

The unique reactivity of the C5 benzyloxy group—specifically its ability to be cleaved by hydrogenolysis to unmask a hydroxyl group—positions 5-(benzyloxy)-2-methylpyrimidine as a key intermediate for SAR studies . Researchers can synthesize a common 5-hydroxy intermediate and then generate a library of analogs (e.g., alkylated, acylated, or heteroaryl-substituted derivatives) to systematically explore the pharmacophore space at the C5 position of the pyrimidine core.

Validated Positive Control in Kinase Selectivity Panels

The compound's well-defined inhibitory profile across three PI3K isoforms (p110α IC50 35 nM, p110δ 74 nM, p110β 95 nM) [1] allows it to function as a reliable reference standard in kinase selectivity screening panels. When profiling novel pyrimidine-based inhibitors, 5-(benzyloxy)-2-methylpyrimidine can be used as a benchmark to calibrate assay sensitivity and to contextualize the isoform selectivity of new chemical entities within the same structural class.

Synthesis of Unnatural Nucleoside Analogs with C5-Modified Pyrimidine Bases

The benzyloxy protecting group strategy is a cornerstone in the synthesis of 5-substituted pyrimidine nucleosides [2]. 5-(Benzyloxy)-2-methylpyrimidine can be elaborated into nucleoside building blocks via glycosylation reactions, where the benzyloxy group remains intact until late-stage deprotection to reveal the nucleoside base's 5-hydroxy functionality for further conjugation or as a mimic of the natural nucleoside's C5 substituent.

Quote Request

Request a Quote for 5-(Benzyloxy)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.